Cas no 898750-58-8 (3-(3-chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one)

3-(3-Chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one is a fluorinated aromatic ketone compound with potential applications in pharmaceutical and agrochemical research. Its structure, featuring chloro and fluoro substituents on distinct phenyl rings, enhances its reactivity and selectivity in synthetic pathways. The compound’s unique electronic properties, derived from halogenation, make it a valuable intermediate for developing bioactive molecules, particularly in medicinal chemistry for targeted drug design. Its stability under standard conditions and compatibility with common organic solvents further facilitate its use in multi-step synthesis. Researchers may leverage this compound for exploring structure-activity relationships in fluorinated scaffolds.
3-(3-chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one structure
898750-58-8 structure
Product name:3-(3-chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one
CAS No:898750-58-8
MF:C15H11OF2Cl
Molecular Weight:280.69704
MDL:MFCD03843938
CID:1945961
PubChem ID:24726559

3-(3-chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 3-(3-chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one
    • 3-(3-CHLORO-5-FLUOROPHENYL)-3'-FLUOROPROPIOPHENONE
    • CTK5G3695
    • AG-H-63449
    • KB-177694
    • 898750-58-8
    • DTXSID90644952
    • 3-(3-Chloro-5-fluorophenyl)-1-(3-fluorophenyl)-1-propanone
    • MFCD03843938
    • AKOS016022092
    • MDL: MFCD03843938
    • インチ: InChI=1S/C15H11ClF2O/c16-12-6-10(7-14(18)9-12)4-5-15(19)11-2-1-3-13(17)8-11/h1-3,6-9H,4-5H2
    • InChIKey: ULUVUOBXPOBBEK-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC(=C1)F)C(=O)CCC2=CC(=CC(=C2)F)Cl

計算された属性

  • 精确分子量: 280.04700
  • 同位素质量: 280.0466490g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 311
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1Ų
  • XLogP3: 4.3

じっけんとくせい

  • PSA: 17.07000
  • LogP: 4.43370

3-(3-chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one Security Information

3-(3-chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one 税関データ

  • 税関コード:2914700090
  • 税関データ:

    中国税関番号:

    2914700090

    概要:

    2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

3-(3-chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
A2B Chem LLC
AH92427-5g
3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone
898750-58-8 97%
5g
$2291.00 2024-04-19
abcr
AB366725-1 g
3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone; 97%
898750-58-8
1g
€846.80 2022-06-10
abcr
AB366725-2g
3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone, 97%; .
898750-58-8 97%
2g
€1677.00 2024-04-16
A2B Chem LLC
AH92427-1g
3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone
898750-58-8 97%
1g
$644.00 2024-04-19
A2B Chem LLC
AH92427-2g
3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone
898750-58-8 97%
2g
$1169.00 2024-04-19
abcr
AB366725-1g
3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone, 97%; .
898750-58-8 97%
1g
€932.90 2024-04-16

3-(3-chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one 関連文献

3-(3-chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 898750-58-8 and Product Name: 3-(3-chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one

The compound with the CAS number 898750-58-8 and the product name 3-(3-chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered attention for its potential applications in medicinal chemistry and drug development. The presence of both chloro and fluorine substituents in its aromatic rings imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated aromatic compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The compound in question, 3-(3-chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one, exemplifies this trend by incorporating both fluorine and chloro atoms into its molecular structure. These substituents are known to modulate the reactivity and selectivity of enzymes and receptors, thereby offering a strategic platform for developing targeted therapeutics.

One of the most compelling aspects of this compound is its potential role as an intermediate in the synthesis of more complex pharmacophores. The propan-1-one backbone provides a versatile framework for further functionalization, allowing chemists to explore a wide range of modifications. This flexibility is particularly valuable in drug discovery pipelines, where rapid iteration and optimization are crucial. Recent studies have highlighted the utility of such intermediates in the development of small-molecule inhibitors targeting various disease pathways.

The significance of fluorinated aromatic compounds in modern drug design cannot be overstated. These molecules often exhibit superior pharmacological properties compared to their non-fluorinated counterparts. For instance, fluorine atoms can increase lipophilicity, improve oral bioavailability, and enhance binding interactions with biological targets. The compound 3-(3-chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one leverages these advantages by integrating fluorine into its core structure, making it a promising candidate for further investigation.

Moreover, the presence of both chloro and fluorine substituents allows for fine-tuning of physicochemical properties such as solubility, permeability, and metabolic stability. These factors are critical determinants of drug efficacy and safety. By carefully adjusting these substituents, researchers can optimize the compound's pharmacokinetic profile to meet specific therapeutic requirements. This underscores the importance of structural diversity in drug discovery efforts.

Recent advancements in computational chemistry have further enhanced our ability to predict and design bioactive molecules like 3-(3-chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one. Machine learning algorithms and molecular modeling techniques have enabled the rapid screening of vast chemical libraries, identifying promising candidates for experimental validation. These computational tools have been instrumental in accelerating the drug development process by reducing reliance on traditional trial-and-error methods.

In addition to its synthetic utility, this compound has shown promise in preliminary biological evaluations. Studies have demonstrated its potential as a scaffold for developing novel therapeutic agents targeting various diseases. For example, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The unique combination of chloro and fluorine substituents is believed to contribute to these observed activities by modulating interactions with biological targets.

The future prospects of 3-(3-chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one are bright, with ongoing research focusing on expanding its applications in drug development. Collaborative efforts between chemists, biologists, and pharmacologists are essential to fully harness its potential. By integrating cutting-edge synthetic methodologies with advanced biological assays, researchers can uncover new therapeutic opportunities that may benefit patients worldwide.

In conclusion, the compound with CAS number 898750-58-8 and product name 3-(3-chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one represents a significant contribution to pharmaceutical chemistry. Its unique structural features, combined with its synthetic versatility and potential biological activity, make it a valuable asset in modern drug discovery efforts. As research continues to evolve, this compound is poised to play a pivotal role in the development of next-generation therapeutics.

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Amadis Chemical Company Limited
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